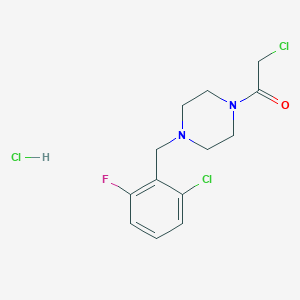

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride

Description

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is a piperazine derivative with a chloroacetyl group at the 1-position and a 2-chloro-6-fluorobenzyl substituent at the 4-position. The compound is cataloged by Santa Cruz Biotechnology (sc-351891) and is available in 250 mg ($154.00) and 1 g ($428.00) quantities . Its molecular formula is C₁₃H₁₄Cl₂FN₃O·HCl, with a molecular weight of 361.64 g/mol. The structure combines halogenated aromatic and acylated piperazine moieties, which are common in pharmaceuticals and intermediates for receptor-targeting agents .

Properties

IUPAC Name |

2-chloro-1-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2FN2O.ClH/c14-8-13(19)18-6-4-17(5-7-18)9-10-11(15)2-1-3-12(10)16;/h1-3H,4-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJGVARISWUSKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=C(C=CC=C2Cl)F)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl3FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to form the final product. The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves continuous monitoring of the reaction parameters such as temperature, pH, and concentration of reactants to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as dimethylformamide (DMF) or acetonitrile.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of substituted piperazine derivatives.

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of reduced piperazine derivatives.

Scientific Research Applications

Pharmacological Studies

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride has been investigated for its potential therapeutic effects. Research indicates that compounds with similar structures can exhibit:

- Antidepressant Activity : Studies have shown that piperazine derivatives can influence neurotransmitter systems, making them candidates for antidepressant drug development.

- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Biochemical Research

This compound is utilized in biochemical assays to study:

- Protein Interactions : It serves as a tool to explore protein-ligand interactions, which are crucial for understanding cellular mechanisms.

- Enzyme Inhibition : Research has indicated that piperazine derivatives can act as enzyme inhibitors, providing insights into metabolic pathways.

Molecular Biology

In molecular biology, this compound is used for:

- Gene Expression Studies : It can be employed to modulate gene expression in various cellular models, aiding in the understanding of gene regulation.

- Cell Signaling Pathways : Investigations into how this compound affects signaling pathways can reveal its role in cellular responses.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives. The findings suggested that modifications to the piperazine structure could enhance efficacy and reduce side effects, indicating that this compound might be a promising candidate for further development.

Case Study 2: Antitumor Activity

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of various piperazine derivatives on breast cancer cells. The results showed that certain structural modifications led to increased apoptosis in cancer cells, highlighting the potential of compounds like this compound in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The 2-chloro-6-fluorobenzyl group can interact with hydrophobic pockets in receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Physicochemical Comparison

Industrial and Regulatory Considerations

- Purity Standards : Impurities such as 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (CAS 52605-52-4) are monitored per ICH guidelines .

- Commercial Availability : Leap Chem Co. offers structurally related compounds (e.g., 1-chloroacetyl-4-(3-chlorophenyl)piperazine hydrochloride), indicating demand for halogenated piperazines in drug discovery .

Biological Activity

1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings from diverse sources.

- Chemical Formula : C13H16Cl3FN2O

- Molecular Weight : 341.64 g/mol

- CAS Number : 1049738-89-7

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Piperazine derivatives, including this compound, have been shown to:

- Inhibit microtubule synthesis, affecting cell division.

- Induce apoptosis in cancer cells.

- Exhibit antiangiogenic properties, which are critical for tumor growth and metastasis .

Anticancer Activity

Research indicates that piperazine derivatives can significantly inhibit the growth of various cancer cell lines. A study examining the cytotoxic effects of similar compounds demonstrated substantial antiproliferative activity against several types of cancer cells, including liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound on selected cancer cell lines:

Case Studies

- Study on Liver Cancer Cells : A comprehensive study evaluated the effects of piperazine derivatives on liver cancer cell lines. The compound exhibited potent cytotoxicity with an IC50 value of approximately 9 µM against HepG2 cells, indicating its potential as a therapeutic agent against liver cancer .

- Breast Cancer Research : In another investigation focusing on breast cancer (MCF7), the compound demonstrated significant growth inhibition, reinforcing its role as a promising candidate for further development in anticancer therapies .

Antimicrobial Activity

Beyond its anticancer properties, piperazine derivatives have also been explored for their antimicrobial effects. The compound has been assessed for activity against various bacterial strains, showing effectiveness similar to conventional antibiotics.

Antimicrobial Efficacy Data

The following table presents antimicrobial activity data for related piperazine compounds:

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Chloroacetyl)-4-(2-chloro-6-fluorobenzyl)piperazine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and piperazine derivatives, followed by chloroacetylation. Key steps include:

- Solvent Selection : Dimethylformamide (DMF) or ethanol for solubility and reactivity .

- Catalysts/Reagents : Use of K₂CO₃ as a base to deprotonate intermediates and facilitate alkylation .

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions .

- Purification : Silica gel chromatography (e.g., ethyl acetate/hexane mixtures) or recrystallization for isolating the hydrochloride salt .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm, piperazine ring signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ ≈ 301.05 g/mol) .

- HPLC : Purity assessment using reverse-phase columns (≥95% purity for pharmacological studies) .

Q. What are the stability considerations for this compound under physiological conditions?

- Methodological Answer : Stability depends on pH, temperature, and solvent interactions:

- Hydrolysis : The chloroacetyl group is prone to hydrolysis in aqueous media (e.g., PBS buffer at pH 7.4). Accelerated stability studies at 37°C can quantify degradation rates .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the aromatic chloro-fluoro substituents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloroacetyl group in drug design?

- Methodological Answer : Quantum mechanical calculations (e.g., DFT) and molecular dynamics simulations can:

- Reaction Pathway Prediction : Identify transition states for nucleophilic attacks on the chloroacetyl group .

- Solvent Effects : COSMO-RS models to optimize reaction conditions in polar aprotic solvents .

- Bioactivity Correlation : Docking studies to assess interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer : Systematic structure-activity relationship (SAR) studies should:

- Vary Substituents : Compare analogs with different halogen (Cl vs. F) or acetyl modifications .

- Assay Conditions : Standardize cytotoxicity (e.g., MTT assay) and receptor-binding assays (e.g., IC₅₀ measurements) .

- Data Normalization : Use reference compounds (e.g., cisplatin for anticancer studies) to calibrate activity thresholds .

Q. How are impurities profiled and controlled during synthesis?

- Methodological Answer : Impurity analysis involves:

- LC-MS/MS : Detect trace by-products (e.g., unreacted benzyl chloride or dechlorinated derivatives) .

- Process Optimization : Adjust stoichiometry (e.g., excess piperazine) and reaction time to minimize side products .

- Regulatory Compliance : Follow ICH guidelines for residual solvents (e.g., DMF limits < 880 ppm) .

Q. What in vitro/in vivo models are suitable for evaluating its pharmacokinetic properties?

- Methodological Answer : Preclinical models include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.